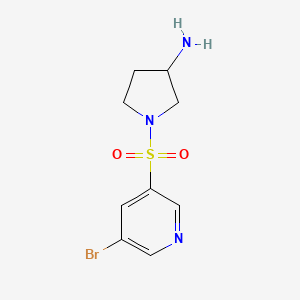
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12BrN3O2S and a molecular weight of 306.18 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a sulfonyl group, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine typically involves multiple steps, starting with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. Finally, the pyrrolidine ring is introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of reagents such as bromine, sulfonyl chlorides, and pyrrolidine under controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a thiol group.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the bromopyridine moiety enhances the compound’s affinity and specificity. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activities.
Bromopyridine derivatives: These compounds contain the bromopyridine moiety and are known for their use in various chemical reactions and as intermediates in organic synthesis.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O2S/c10-7-3-9(5-12-4-7)16(14,15)13-2-1-8(11)6-13/h3-5,8H,1-2,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLRVBMAIQLDDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














